Diethyl propylmalonate
Overview
Description
Synthesis Analysis
The synthesis of diethyl propylmalonate and related compounds involves multiple methods, including the reaction of diethyl N-Boc-iminomalonate with organomagnesium compounds to afford substituted aryl N-Boc-aminomalonates, which upon hydrolysis, produce arylglycines (Calí & Begtrup, 2004). Other approaches include Schiff-base template synthesis with diethylmalonate acting as a locking fragment in the synthesis of macrocycles (Fabbrizzi et al., 1996).
Molecular Structure Analysis
The molecular structure of diethyl propylmalonate and its derivatives can be complex, with examples including the formation of tetra-aza macrocycles when diethylmalonate is used as a padlock in the presence of metal salts. The structural elucidation is often achieved through crystallography and spectroscopy, providing insights into the arrangement of atoms and the configuration of the molecule (Fabbrizzi et al., 1996).
Chemical Reactions and Properties
Diethyl propylmalonate undergoes various chemical reactions, including the oxidative dimerization to synthesize benzo[1,2-b:4,5-b']dithiophene derivatives, showcasing its versatility as a reactant (Citterio et al., 1996). The compound's reactivity is further demonstrated in its involvement in the synthesis of fused heterocyclic systems, indicating a wide range of possible transformations (Kušar et al., 1996).
Physical Properties Analysis
The physical properties of diethyl propylmalonate, such as boiling point, melting point, and solubility, are crucial for its handling and application in chemical syntheses. Although specific data on diethyl propylmalonate was not directly found, understanding these properties is essential for predicting its behavior in various solvents and conditions.
Chemical Properties Analysis
The chemical properties of diethyl propylmalonate, including reactivity, stability, and compatibility with other reagents, play a significant role in its utility in organic synthesis. Its ability to act as a building block for more complex molecules is demonstrated through its involvement in reactions like the Michael addition and arylation processes, which are pivotal for the construction of carbon-carbon bonds (Hennessy & Buchwald, 2002).
Scientific Research Applications
Synthesis of Complex Compounds : Diethyl ethoxymethylenemalonate is used in synthesizing pyrazole, pyrimidine, quinoline, and other compounds, highlighting its role in atom economy and as an active methylene building block (Ya, 2013).
Catalysis and Organic Synthesis : Diethylmalonate serves as an efficient padlock in the synthesis of 14-membered tetra-aza-macrocycles, useful in organic synthesis and catalysis (Fabbrizzi et al., 1996).
Triheterocyclic Compound Synthesis : It's effective in synthesizing triheterocyclic 3-carbethoxy-9,ll-disubstituted-4-oxo-4H-pyrido[3,2-e]pyrimido[1,2-c]pyrimidines (Dave & Shukla, 1997).
Nucleophilic Aromatic Substitution Reactions : Diethyl 2-fluoromalonate ester is a building block for synthesizing 2-fluoro-2-arylacetic acid and fluorooxindole derivatives (Harsanyi et al., 2014).
Solvent Applications : Diethyl phenylmalonate and diethyl methyl-malonate are used as solvents for extracting acetic acid from aqueous solutions (Torul et al., 1992).
Anticancer Drug Synthesis : A method was developed for synthesizing diethyl 2-(2-chloronicotinoyl)malonate, an important intermediate in small molecule anticancer drugs (Xiong et al., 2018).
Production of Arylglycines : Diethyl N-Boc-iminomalonate acts as a highly reactive electrophilic glycine equivalent, used in producing substituted aryl N-Boc-aminomalonates and arylglycines (Calí & Begtrup, 2004).
Battery Technology : Bis(trimethylsilyl) 2-fluoromalonate additives improve capacity retention and cycling performance in high voltage lithium-ion batteries (Lyu et al., 2019).
Green Chemistry Principles in Production : A novel reactor and process for diethyl 2-ethyl-2-phenylmalonate production significantly reduce production time and energy consumption, aligning with green chemistry principles (Zhao et al., 2020).
Safety And Hazards
Diethyl propylmalonate is classified as a combustible liquid . It is advised to keep it away from heat, sparks, open flames, and hot surfaces . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this chemical . In case of fire, CO2, dry chemical, or foam should be used for extinction .
properties
IUPAC Name |
diethyl 2-propylpropanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-4-7-8(9(11)13-5-2)10(12)14-6-3/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRSDGHTSMJICM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)OCC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60176018 | |
Record name | Diethyl propylmalonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60176018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl propylmalonate | |
CAS RN |
2163-48-6 | |
Record name | Propanedioic acid, 2-propyl-, 1,3-diethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2163-48-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl propylmalonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002163486 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DIETHYL PROPYLMALONATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53659 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl propylmalonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60176018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl propylmalonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.812 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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